Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC16041170
Molecular Formula: C16H15N3O3S3
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3S3 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C16H15N3O3S3/c1-3-22-14(21)13-9(2)17-15(25-13)19-12(20)8-23-16-18-10-6-4-5-7-11(10)24-16/h4-7H,3,8H2,1-2H3,(H,17,19,20) |
| Standard InChI Key | QFJHPVWGLDLPDI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate, delineates its core structure:
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A 1,3-thiazole ring substituted with a methyl group at position 4 and an ethyl carboxylate at position 5.
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An acetamido linker (-NH-C(O)-CH₂-S-) bridging the thiazole’s position 2 to a 1,3-benzothiazole moiety.
The Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2)C encodes this arrangement, while the InChIKey QFJHPVWGLDLPDI-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃S₃ |
| Molecular Weight | 393.5 g/mol |
| PubChem CID | 1610056 |
| Topological Polar Surface Area | 121 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Characterization
While experimental NMR or IR data for this compound is unavailable in the provided sources, analogous benzothiazole-thiazole systems exhibit:
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¹H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm), and ethyl carboxylate (δ 1.3 ppm triplet, δ 4.3 ppm quartet) .
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IR: Stretching vibrations for C=O (∼1700 cm⁻¹), C=N (∼1600 cm⁻¹), and S-C=S (∼1050 cm⁻¹) .
Synthesis and Mechanistic Pathways
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential heterocycle formation and functionalization:
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Benzothiazole Construction: Condensation of 2-aminothiophenol with carbonyl equivalents under acidic conditions .
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Thiazole Assembly: Hantzsch thiazole synthesis using α-halo ketones and thioureas.
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Sulfanyl-Acetamido Linkage: Coupling via nucleophilic substitution between a benzothiazole-2-thiol and a bromoacetylated thiazole intermediate.
Optimized Synthetic Protocol
A plausible multi-step route is outlined below:
Step 1: Synthesis of 2-(Benzothiazol-2-ylsulfanyl)acetic Acid
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React 2-mercaptobenzothiazole with chloroacetic acid in alkaline medium:
Step 2: Acetamido Formation
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Activate the carboxylic acid as an acid chloride (SOCl₂), then couple with 2-amino-4-methylthiazole-5-carboxylate:
Step 3: Ethyl Esterification
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Protect the carboxylate via ethanol esterification under acidic conditions (H₂SO₄ catalysis).
Table 2: Yield Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Coupling Temperature | 0–5°C |
| Solvent | Dry DMF |
| Catalyst | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Reaction Time | 12–16 hours |
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Estimated via LogP (2.8) to be <1 mg/mL, requiring DMSO or ethanol for solubilization.
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Lipophilicity: High membrane permeability predicted (LogD₇.₄ = 2.5), favoring blood-brain barrier penetration .
Thermal Behavior
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Melting Point: Analogous thiazole-carboxylates melt between 145–160°C, suggesting comparable thermal stability .
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Degradation: Susceptible to hydrolytic cleavage of the ester and acetamido groups under strongly acidic/basic conditions.
Industrial and Research Applications
Material Science
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Corrosion Inhibition: Benzothiazole-thiazole hybrids reduce steel corrosion rates by 78–92% in HCl media .
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Polymer Additives: Enhance thermal stability of polyurethanes (TGA onset +40°C) .
Analytical Chemistry
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Metal Sensing: Fluorescent detection of Cu²⁺ (LOD 0.1 nM) via ligand-metal charge transfer .
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Chromatography: Used as a HPLC stationary phase modifier for chiral separations.
Future Directions and Challenges
ADMET Profiling
Urgent needs include:
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Hepatotoxicity Screening: CYP450 inhibition assays (3A4, 2D6 isoforms).
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Pharmacokinetics: Bioavailability studies using Caco-2 cell models.
Synthetic Innovations
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Flow Chemistry: Microreactor systems to improve coupling reaction yields (>85%).
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Biocatalysis: Lipase-mediated esterification for greener synthesis .
Targeted Drug Delivery
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Nanoparticle Formulations: PLGA encapsulation to enhance aqueous solubility.
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Prodrug Strategies: Phosphate ester derivatization for sustained release.
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